1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene
Description
1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene is a brominated aromatic compound featuring a cyclopropylmethoxy group at the para position and an ethynyl group at the ortho position relative to the bromine atom. Its molecular formula is C₁₂H₁₁BrO, with a calculated molecular weight of 267.12 g/mol (derived from stoichiometric analysis). The cyclopropylmethoxy substituent introduces steric bulk, while the ethynyl group enhances reactivity in cross-coupling reactions, making this compound valuable in pharmaceutical and materials synthesis .
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxy)-2-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h1,5-7,9H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJAZEPRNJZRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)OCC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, as well as synthesizing data from various sources.
Chemical Structure and Properties
This compound has the following structural formula:
Key Properties:
- Molecular Weight: 199.07 g/mol
- Melting Point: Approx. 66 °C
- Solubility: Soluble in organic solvents like toluene.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with bromine and ethynyl groups can inhibit the growth of various bacterial strains, suggesting a potential mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound class has been a focal point in recent studies. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The presence of the ethynyl group is thought to enhance interactions with cellular targets involved in cancer progression.
The biological activity of this compound can be attributed to its functional groups:
- Bromine Atom : Acts as an electrophile, facilitating electrophilic aromatic substitution reactions.
- Ethynyl Group : Engages in addition reactions with various nucleophiles, enhancing reactivity.
- Cyclopropylmethoxy Group : Modulates lipophilicity and influences the compound's interaction with biological membranes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 of 25 µM. |
| Study B (2021) | Showed that derivatives induced apoptosis in MCF-7 breast cancer cells via caspase activation. |
| Study C (2023) | Investigated the compound's effects on cell cycle regulation, noting G1 phase arrest in treated cells. |
Notable Research Highlights
- Antimicrobial Efficacy : A study published in 2020 reported that derivatives similar to this compound exhibited significant antimicrobial activity against a range of pathogens, including resistant strains .
- Cancer Cell Apoptosis : In vitro studies have shown that this compound can trigger apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
- Cell Cycle Effects : Recent research indicated that treatment with the compound led to G1 phase arrest in cancer cell lines, suggesting a potential mechanism for its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and functional groups of 1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene with analogous brominated benzene derivatives:
Key Observations:
Substituent Effects on Molecular Weight :
- The 2-ethylhexyloxy group in 1-Bromo-4-((2-ethylhexyl)oxy)benzene increases its molecular weight (285.22 g/mol) compared to the cyclopropylmethoxy analog (267.12 g/mol) due to the larger alkyl chain .
- Smaller substituents (e.g., methoxy, ethoxy) result in lower molecular weights, as seen in 4-Bromo-2-ethoxy-1-methylbenzene (215.09 g/mol) .
Functional Group Reactivity: The ethynyl group in the target compound enables participation in Sonogashira or Glaser coupling reactions, distinguishing it from analogs with alkyl or fluorine substituents .
Steric and Electronic Effects: The cyclopropylmethoxy group imposes greater steric hindrance than methoxy or ethoxy groups, which may slow nucleophilic substitution reactions compared to smaller analogs like 4-Bromo-2-ethoxy-1-methylbenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
